MNI caged kainic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

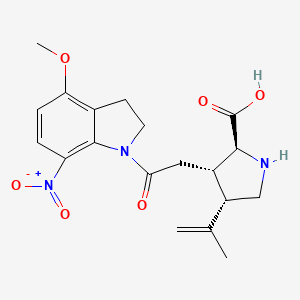

MNI caged kainic acid is a derivative of kainic acid, a well-known neurotoxin and excitatory amino acid. This compound is modified by attaching a photosensitive 4-methoxy-7-nitroindolinyl group to kainic acid, which allows for controlled activation of kainate receptors through light exposure. This modification makes this compound a valuable tool in neuroscience research, particularly for studying synaptic transmission and neuronal excitability .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of MNI caged kainic acid involves the attachment of the 4-methoxy-7-nitroindolinyl group to kainic acid. The process typically includes the following steps:

Protection of functional groups: Protecting the carboxyl and amino groups of kainic acid to prevent unwanted reactions.

Coupling reaction: Using coupling reagents such as dicyclohexylcarbodiimide (DCC) to attach the 4-methoxy-7-nitroindolinyl group to the protected kainic acid.

Deprotection: Removing the protective groups to yield the final this compound product

Industrial Production Methods

the synthesis process can be scaled up using standard organic synthesis techniques, ensuring high purity and yield through careful control of reaction conditions and purification steps .

化学反应分析

Types of Reactions

MNI caged kainic acid undergoes several types of chemical reactions, including:

Photolysis: Exposure to light (300-380 nm) causes the release of the 4-methoxy-7-nitroindolinyl group, activating the kainic acid.

Substitution reactions: The compound can undergo substitution reactions with various nucleophiles under appropriate conditions

Common Reagents and Conditions

Photolysis: Requires a light source with a wavelength of 300-380 nm.

Substitution reactions: Common reagents include nucleophiles such as amines and alcohols, with reaction conditions typically involving mild temperatures and solvents like dimethyl sulfoxide (DMSO) or water

Major Products

The primary product of photolysis is the free kainic acid, which can then interact with kainate receptors. Substitution reactions yield various derivatives depending on the nucleophile used .

科学研究应用

Key Applications

-

Investigating Synaptic Mechanisms

- MNI caged kainic acid allows researchers to isolate post-synaptic receptor activation from presynaptic processes. This capability is essential for understanding synaptic transmission mechanisms in real-time.

- Studies have shown that photolysis of this compound can generate large inward currents in Purkinje neurons, facilitating the study of excitatory synaptic responses .

-

Receptor-Specific Activation

- The compound selectively activates kainate receptors while minimizing interference with other receptor types. For instance, when used alongside AMPA antagonists, it effectively targets kainate receptors without significant activation of AMPA receptors .

- Research indicates that approximately 40% of the current generated upon photolysis is due to AMPA receptor activation, demonstrating the nuanced control provided by this caging strategy .

-

Photostimulation Techniques

- This compound can be utilized in both one-photon and two-photon uncaging experiments. This versatility enhances its applicability across different experimental setups, allowing for localized stimulation of neurons .

- The rapid uncaging rate of MNI caged compounds makes them suitable for studying fast neurotransmission processes .

Case Study 1: Fast Synaptic Transmission

A study conducted by DiGregorio et al. (2007) utilized this compound to investigate synaptic responses in cerebellar interneurons. The results demonstrated that wide-field photolysis could produce sustained activation of NMDA receptors, while localized laser photolysis resulted in transient responses. This highlighted the compound's effectiveness in dissecting receptor dynamics in situ .

Case Study 2: Comparative Analysis

Passlick and Ellis-Davies (2017) compared the effects of MNI-caged glutamate and MNI-caged kainate on hippocampal CA1 pyramidal neurons. Their findings revealed that MNI-caged glutamate produced larger currents than MNI-caged kainate under similar conditions, emphasizing the importance of selecting appropriate caged compounds based on experimental goals .

Data Tables

作用机制

MNI caged kainic acid exerts its effects through the following mechanism:

Photolysis: Light exposure cleaves the 4-methoxy-7-nitroindolinyl group, releasing active kainic acid.

Receptor activation: The free kainic acid binds to kainate receptors, causing an influx of ions and generating large inward currents at the resting membrane potential.

Neuronal excitation: This activation leads to increased neuronal excitability and synaptic transmission .

相似化合物的比较

Similar Compounds

MNI caged glutamate: Another caged compound used to study glutamate receptors.

DMNB caged kainic acid: A similar compound with a different caging group, used for similar applications

Uniqueness

MNI caged kainic acid is unique due to its rapid uncaging rate and selective activation of kainate receptors. This makes it particularly useful for experiments requiring precise temporal control of receptor activation .

生物活性

MNI caged kainic acid, a derivative of kainic acid modified with the photosensitive 4-methoxy-7-nitroindolinyl (MNI) group, serves as a powerful tool in neuroscience research. Its unique properties allow for precise control over neuronal excitability and synaptic transmission through photolysis, making it invaluable for studying glutamate receptor dynamics.

Overview of this compound

- Chemical Structure : this compound is designed to release kainic acid upon exposure to light, enabling researchers to manipulate neuronal activity with high temporal resolution.

- Mechanism of Action : Upon photolysis, this compound generates large inward currents in neurons, particularly in Purkinje cells, facilitating the study of excitatory synaptic transmission and receptor activation.

Biological Activity

The biological activity of this compound is characterized by its effects on various types of glutamate receptors. Key findings from recent studies include:

- Photolysis Effects : When subjected to wide-field photolysis, this compound releases kainate, resulting in substantial inward currents at resting membrane potentials in Purkinje neurons. This response is crucial for understanding synaptic mechanisms in real-time .

- Receptor Specificity : The activation of AMPA receptors accounts for approximately 40% of the current generated by MNI caged kainate. This indicates that while it primarily targets kainate receptors, there is significant cross-talk with AMPA receptors .

- Comparison with Other Caged Compounds : Studies have shown that while NPEC-caged compounds are simpler to prepare, they exhibit slower photorelease rates compared to MNI-caged compounds. This difference is critical for experiments requiring rapid receptor activation .

Case Studies

- Neuronal Excitability Modulation : In a study involving kainic acid-induced epilepsy models, researchers observed compensatory mechanisms that modulate neuronal excitability post-administration. The blockade of excitatory receptors significantly altered neuronal responses, underscoring the importance of precise receptor targeting in pharmacological studies .

- Cell Viability and Neuroprotection : Investigations into the neuroprotective effects of melatonin against kainic acid toxicity revealed that pre-treatment with melatonin improved cell viability in neuronal cell lines exposed to kainate. This highlights potential therapeutic avenues for conditions involving excitotoxicity .

Table 1: Summary of Photolysis Effects on Neuronal Currents

| Parameter | Value |

|---|---|

| Maximum Inward Current | Up to 4 µM |

| Percentage AMPA Contribution | 40% |

| Release Time (sub-microsecond) | Yes |

| Neuron Type | Purkinje Neurons |

Table 2: Comparisons of Caged Compounds

| Compound Type | Release Rate | Preparation Complexity | Receptor Interference |

|---|---|---|---|

| MNI Caged Kainate | Fast | Moderate | Minimal |

| NPEC Caged Kainate | Slow | Simple | Moderate |

属性

IUPAC Name |

(2S,3S,4S)-3-[2-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-2-oxoethyl]-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6/c1-10(2)13-9-20-17(19(24)25)12(13)8-16(23)21-7-6-11-15(28-3)5-4-14(18(11)21)22(26)27/h4-5,12-13,17,20H,1,6-9H2,2-3H3,(H,24,25)/t12-,13+,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGCUMUIYXHZOT-AHIWAGSCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CNC(C1CC(=O)N2CCC3=C(C=CC(=C32)[N+](=O)[O-])OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)N2CCC3=C(C=CC(=C32)[N+](=O)[O-])OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。